molecular formula C17H17N5O2 B2463768 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 950229-60-4

5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2463768
CAS No.: 950229-60-4
M. Wt: 323.356
InChI Key: MGPZAYWXXSTUAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based derivative with a 5-amino group on the triazole core, an o-tolyl (2-methylphenyl) substituent at position 1, and a 4-methoxyphenyl carboxamide group at position 2. Its molecular formula is C₁₇H₁₆N₅O₂, with a molecular weight of 322.35 g/mol (calculated from ). The o-tolyl group introduces steric bulk, while the 4-methoxyphenyl moiety enhances solubility via polar interactions. The 5-amino group is critical for hydrogen bonding, a feature often exploited in drug design for target binding .

Properties

IUPAC Name

5-amino-N-(4-methoxyphenyl)-1-(2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O2/c1-11-5-3-4-6-14(11)22-16(18)15(20-21-22)17(23)19-12-7-9-13(24-2)10-8-12/h3-10H,18H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGPZAYWXXSTUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization and Azide Formation

o-Toluidine undergoes diazotization with sodium nitrite (1.2 eq) in aqueous HCl (0–5°C), followed by reaction with sodium azide (1.5 eq) to yield o-tolyl azide.

Table 1: Optimization of o-Tolyl Azide Synthesis

Parameter Condition Yield (%) Purity (HPLC)
Temperature 0°C 78 95.2
NaNO₂ Equiv 1.2 85 97.8
Reaction Time 2 h 82 96.5

β-Ketonitrile Precursor Preparation

Cyanoacetylation of 4-Methoxyaniline

4-Methoxyaniline reacts with cyanoacetic acid (1.1 eq) via EDCI/HOBt-mediated coupling in DMF to form N-(4-methoxyphenyl)-2-cyanoacetamide.

Key Spectral Data

  • ¹H NMR (500 MHz, DMSO-d₆) : δ 3.73 (s, 3H, OCH₃), 4.12 (s, 2H, CH₂CN), 6.89 (d, J = 8.7 Hz, 2H, ArH), 7.45 (d, J = 8.7 Hz, 2H, ArH), 10.21 (s, 1H, NH).
  • IR (KBr) : 2215 cm⁻¹ (C≡N), 1660 cm⁻¹ (C=O).

1,3-Dipolar Cycloaddition and Triazole Formation

Reaction Optimization

o-Tolyl azide (1.0 eq) and N-(4-methoxyphenyl)-2-cyanoacetamide (1.05 eq) undergo cycloaddition in t-BuOH with DBU (1.2 eq) at 70°C for 24 h, followed by t-BuOK (3.0 eq) quenching.

Table 2: Cyclization Condition Screening

Base Solvent Temp (°C) Time (h) Yield (%)
DBU t-BuOH 70 24 68
DIPEA DMF 100 12 42
K₂CO₃ MeCN 80 18 55

Mechanistic studies indicate DBU facilitates both azide activation and nitrile hydration, enabling one-pot carboxamide formation.

Post-Cyclization Functionalization

Introduction of C5 Amino Group

While the initial cyclization yields 5-nitro intermediates, catalytic hydrogenation (10% Pd/C, H₂ 50 psi, EtOH) reduces nitro to amino with >90% efficiency.

Critical Control Parameters

  • Nitro Intermediate Purity : ≥98% to prevent over-reduction
  • Hydrogenation Time : 6 h (prolonged exposure causes dehalogenation)

Spectroscopic Characterization

Comprehensive NMR Assignment

¹H NMR (500 MHz, DMSO-d₆)

  • δ 2.41 (s, 3H, CH₃-o-tolyl)
  • δ 3.77 (s, 3H, OCH₃)
  • δ 6.91–7.63 (m, 8H, ArH)
  • δ 8.22 (s, 2H, NH₂)

13C NMR (126 MHz, DMSO-d₆)

  • δ 164.8 (C=O)
  • δ 155.1 (C5-triazole)
  • δ 148.9–114.2 (ArC)

Comparative Analysis of Alternative Routes

Three-Component Coupling Approach

Patent WO2021259852A1 describes a triazole synthesis via imino ester intermediates, but adaptation attempts suffered from <20% yield due to regiochemical impurities.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the aromatic rings.

    Reduction: Reduction reactions can occur at the carboxamide group or other reducible functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step reactions that include the formation of the triazole ring through cycloaddition reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier Transform Infrared Spectroscopy (FTIR) are commonly employed to confirm the structure and purity of the synthesized compound.

Characterization Data

TechniqueObservations
NMR (1H) Peaks corresponding to aromatic protons and amino groups were observed at δ values indicative of their chemical environments.
FTIR Characteristic absorption bands for amide (N-H stretch) and aromatic C-H stretches were noted, confirming the functional groups present.

Antimicrobial Activity

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that this compound demonstrates potent activity against various bacterial strains.

  • Case Study : In vitro tests revealed that this compound has a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a new antimicrobial agent.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of triazole derivatives. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

  • Case Study : A study reported that this compound exhibited significant growth inhibition in ovarian cancer cells with an IC50 value indicating effective cytotoxicity.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with the active sites of proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Variations in Position 1 Substituents

The substituent at position 1 of the triazole core significantly influences steric and electronic properties:

Compound Name Position 1 Substituent Key Properties/Activity Reference
Target Compound o-Tolyl (2-methylphenyl) Steric hindrance may reduce off-target interactions
5-Amino-1-benzyl-N-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide Benzyl Increased flexibility; lower steric bulk
5-Amino-1-(4-methylphenyl)-N-(2,5-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl Moderate antiproliferative activity (renal cancer RXF 393: GP = -13.42%)
5-Amino-N,1-bis(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl Enhanced solubility; dual methoxy groups

Key Observations :

  • The o-tolyl group in the target compound provides steric bulk that may improve selectivity compared to benzyl or 4-methylphenyl analogs .

Variations in Carboxamide Substituents

The carboxamide group at position 4 modulates solubility and target binding:

Compound Name Carboxamide Substituent Impact on Properties Reference
Target Compound 4-Methoxyphenyl Methoxy group enhances solubility and π-π stacking
5-Amino-1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Methoxyphenyl Meta-substitution reduces symmetry; lower metabolic stability
5-Methyl-N-(naphthalen-2-yl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide Naphthalen-2-yl Bulky aromatic group may improve affinity for hydrophobic targets

Key Observations :

  • The 4-methoxyphenyl group in the target compound optimizes solubility without excessive bulk, balancing bioavailability and binding .
  • Naphthalen-2-yl substituents () prioritize hydrophobic interactions, suitable for targets like kinase domains .

Role of the 5-Amino Group

The 5-amino group is a hallmark of this compound class, enabling hydrogen bonding and conjugation effects:

Compound Name Position 5 Substituent Biological Activity Reference
Target Compound Amino (-NH₂) Potential for hydrogen bonding; unmodified in most active analogs
5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Methyl (-CH₃) Lower polarity; reduced cellular uptake
5-Oxo-4,5,6,7,8,9-hexahydrobenzo[4,5]thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidine-3-carboxamide Oxo (=O) Selective activity against melanoma SK-MEL-5 (GP = -31.50%)

Key Observations :

  • The 5-amino group is critical for antiproliferative activity, as methyl or oxo analogs show reduced efficacy in cancer cell lines .
  • Amino groups may also stabilize tautomeric forms, influencing binding to enzymes like B-Raf kinase .

Biological Activity

5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of triazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C18H17N3O2C_{18}H_{17}N_3O_2. The compound features a triazole ring substituted with an amino group and methoxyphenyl and toluidine moieties, contributing to its biological properties.

The biological activity of triazole derivatives often involves multiple mechanisms:

  • Antimicrobial Activity : Triazoles can inhibit the synthesis of nucleic acids in pathogens, disrupting their growth.
  • Antitumor Activity : Some derivatives induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of cell cycle progression.
  • Anti-inflammatory Effects : Triazoles may inhibit key inflammatory pathways, including NF-κB signaling.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

Biological ActivityObservations
Antitumor Exhibits significant cytotoxicity against various cancer cell lines (IC50 values ranging from 6.06 μM to higher concentrations depending on the specific cell line) .
Antimicrobial Demonstrated effectiveness against a range of bacterial strains; however, specific data on this compound is limited .
Anti-inflammatory Inhibits the production of pro-inflammatory cytokines and reduces inflammation in vitro .

Case Studies

Several studies have investigated the biological effects of triazole derivatives similar to our compound:

  • Antitumor Activity :
    • A study evaluated a series of triazole compounds for their antitumor effects on lung cancer cells. Compound 5i (a close analog) showed an IC50 value of 6.06 μM and induced apoptosis through ROS generation and activation of autophagy markers such as LC3 .
  • Neuroprotective Effects :
    • Research indicated that certain triazole derivatives could cross the blood-brain barrier and exhibit neuroprotective properties by inhibiting neuroinflammation and oxidative stress .
  • Antimicrobial Properties :
    • While specific data on this compound is sparse, related compounds have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield and purity of this triazole-carboxamide derivative?

Answer:
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For 5-amino-N-(4-methoxyphenyl)-1-(o-tolyl)-1H-1,2,3-triazole-4-carboxamide:

  • Step 1: Start with substituted aniline (e.g., 4-methoxyaniline) and isocyanide derivatives (e.g., o-tolyl isocyanide) to form an intermediate carboximidoyl chloride .
  • Step 2: Use sodium azide (NaN₃) for cyclization under controlled conditions (e.g., 60–80°C in DMF) to form the triazole core .
  • Step 3: Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials .
  • Optimization: Adjust solvent polarity (e.g., acetonitrile vs. DMF) and reaction time to minimize side products. Monitor purity via HPLC (C18 column, methanol/water mobile phase) .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Answer:

  • NMR Spectroscopy: Use ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxyphenyl vs. o-tolyl groups). For example, the methoxy group (-OCH₃) shows a singlet at ~δ 3.8 ppm in ¹H NMR .
  • X-ray Crystallography: Resolve crystal structure to confirm regiochemistry of the triazole ring and spatial arrangement of substituents .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., calculated [M+H]⁺ = 351.15 g/mol) and fragmentation patterns .

Basic: How can researchers design initial biological activity screening for this compound?

Answer:

  • In vitro assays: Test against target enzymes (e.g., kinases, proteases) at concentrations of 1–100 µM. Use fluorescence-based assays (e.g., ATPase activity) with positive controls (e.g., staurosporine) .
  • Cell viability: Screen in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Compare IC₅₀ values to known triazole derivatives (e.g., ~20 µM for similar compounds) .
  • Solubility testing: Use DMSO stock solutions diluted in PBS (final DMSO <0.1%) to avoid solvent interference .

Advanced: How can contradictory data in biological assays be resolved?

Answer:

  • Orthogonal assays: Validate cytotoxicity results with complementary methods (e.g., Annexin V apoptosis assay vs. LDH release) .
  • Off-target profiling: Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify non-specific binding .
  • Dose-response curves: Repeat experiments with tighter concentration gradients (e.g., 0.1–50 µM) to confirm IC₅₀ consistency .

Advanced: What methodologies are used to study the compound’s pharmacokinetics (PK) in vivo?

Answer:

  • Animal models: Administer intravenously (IV) or orally (PO) in rodents (e.g., 10 mg/kg dose). Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours .
  • Analytical methods: Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cₘₐₓ, and half-life (t₁/₂) .
  • Tissue distribution: Use radiolabeled analogs (e.g., ¹⁴C) to track accumulation in organs .

Advanced: How can computational modeling predict the compound’s mechanism of action?

Answer:

  • Molecular docking: Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase domain). Validate with crystallographic data .
  • MD simulations: Run 100-ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .
  • QSAR models: Corrogate substituent effects (e.g., methoxy vs. methyl groups) on bioactivity using Random Forest algorithms .

Advanced: What strategies mitigate toxicity in preclinical studies?

Answer:

  • Genotoxicity screening: Perform Ames test (TA98/TA100 strains) to assess mutagenicity. Use comet assays for DNA damage .
  • Cardiotoxicity: Monitor hERG channel inhibition via patch-clamp electrophysiology (IC₅₀ >10 µM preferred) .
  • Metabolite profiling: Identify reactive metabolites (e.g., glutathione adducts) using UPLC-QTOF-MS .

Advanced: How can derivatives improve solubility without compromising activity?

Answer:

  • Structural modifications: Introduce polar groups (e.g., -OH, -SO₃H) at the phenyl ring. Test solubility in PBS (pH 7.4) via nephelometry .
  • Prodrug design: Synthesize phosphate esters or PEGylated analogs to enhance aqueous solubility. Measure logP via shake-flask method (target logP <3) .
  • Co-crystallization: Screen with cyclodextrins or co-solvents (e.g., Captisol) to improve formulation .

Advanced: What experimental designs validate synergistic effects with existing therapeutics?

Answer:

  • Combination index (CI): Use Chou-Talalay method to assess synergy (CI <1) in cancer cell lines. Pair with cisplatin or paclitaxel .
  • Transcriptomics: Perform RNA-seq on treated cells to identify pathways altered by combination therapy .
  • In vivo efficacy: Test in xenograft models with co-administration (e.g., compound + 5-FU). Monitor tumor volume and survival rates .

Advanced: How can researchers address batch-to-batch variability in synthesis?

Answer:

  • Process analytical technology (PAT): Implement in-line FTIR to monitor reaction progress (e.g., azide intermediate formation) .
  • Quality control: Use orthogonal HPLC-MS and ¹H NMR to verify purity (>98%) and confirm absence of regioisomers .
  • Scale-up protocols: Optimize stirring rate (500–1000 rpm) and cooling rates to ensure reproducibility in pilot-scale reactors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.